molecular formula C14H17BO4 B12967198 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-3(2H)-one

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-3(2H)-one

Cat. No.: B12967198
M. Wt: 260.10 g/mol
InChI Key: NNTLYEPAAJNDBH-UHFFFAOYSA-N
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Description

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-3(2H)-one is an organic compound that features a benzofuran core substituted with a dioxaborolane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-3(2H)-one typically involves the reaction of benzofuran derivatives with boronic acid or boronate esters under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-boron bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.

    Substitution: The dioxaborolane group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halides, amines, or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can introduce various functional groups onto the benzofuran core.

Scientific Research Applications

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-3(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound can be utilized in the development of biologically active molecules or as a probe in biochemical studies.

    Industry: Used in the production of advanced materials, such as polymers or electronic materials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-3(2H)-one involves its ability to participate in various chemical reactions, forming stable intermediates and products. The molecular targets and pathways depend on the specific application, such as binding to enzymes or receptors in biological systems or acting as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-amine
  • 4,7-dibromo-2,1,3-benzothiadiazole

Uniqueness

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-3(2H)-one is unique due to its specific substitution pattern and the presence of both benzofuran and dioxaborolane groups. This combination imparts distinct chemical properties, making it valuable in various synthetic and research applications.

Properties

Molecular Formula

C14H17BO4

Molecular Weight

260.10 g/mol

IUPAC Name

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-3-one

InChI

InChI=1S/C14H17BO4/c1-13(2)14(3,4)19-15(18-13)10-7-5-6-9-11(16)8-17-12(9)10/h5-7H,8H2,1-4H3

InChI Key

NNTLYEPAAJNDBH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C(=O)CO3

Origin of Product

United States

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